molecular formula C13H13N7 B043436 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-57-5

2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline

Cat. No.: B043436
CAS No.: 210100-57-5
M. Wt: 267.29 g/mol
InChI Key: BCJPOFMRCSNCPT-UHFFFAOYSA-N
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Description

2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline is a specialized heteroaromatic compound designed for advanced research applications, particularly in chemical biology and materials science. Its core structure is based on the imidazoquinoxaline scaffold, a privileged framework known for its electron-deficient properties and potential in optoelectronics. The strategic incorporation of an azido group at the 2-position makes this compound an invaluable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling efficient, site-specific conjugation to alkyne-modified biomolecules, polymers, or surfaces. The four methyl groups enhance solubility and modulate the electronic characteristics of the system. Researchers can utilize this compound for the synthesis of complex molecular architectures, development of fluorescent probes or sensors leveraging the inherent photophysics of the quinoxaline core, and the creation of functionalized materials. It is an essential building block for investigating novel biosensors, labeled nucleotides, and photoactive cross-linking agents. This product is provided with high purity and rigorous quality control to ensure reproducible results in your investigative work.

Properties

IUPAC Name

2-azido-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPOFMRCSNCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392823
Record name 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-57-5
Record name 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Azide Substitution

The most widely reported method involves diazotization of the precursor 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, followed by azide substitution. This two-step process begins with the formation of a diazonium salt under acidic conditions. A typical protocol utilizes concentrated hydrochloric acid (HCl, 37%) and sodium nitrite (NaNO₂) at 0–5°C to generate the reactive intermediate. Subsequent treatment with sodium azide (NaN₃) in aqueous or dimethylformamide (DMF) media facilitates the substitution of the diazo group with an azide functionality.

Critical parameters influencing yield include:

  • Temperature control : Excess heat during diazotization leads to decomposition, necessitating strict maintenance of 0–5°C.

  • Stoichiometry : A 1:1.2 molar ratio of amine to NaNO₂ ensures complete diazotization, while NaN₃ is typically used in 2–3 equivalents to drive the substitution to completion.

  • Solvent selection : Polar aprotic solvents like DMF improve NaN₃ solubility and reaction homogeneity, enhancing yields to 60–75% after purification via silica gel chromatography.

Nucleophilic Substitution of Halogenated Precursors

Alternative routes employ halogenated derivatives (e.g., 2-chloro-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline) as intermediates. Reaction with NaN₃ in refluxing DMF (80–100°C) for 12–24 hours achieves azide incorporation through nucleophilic aromatic substitution. This method circumvents the instability of diazonium salts but requires prior synthesis of the chloro intermediate, often via phosphorus oxychloride (POCl₃)-mediated chlorination of the parent amine.

Comparative Efficiency :

ParameterDiazotization RouteHalogenation-Substitution Route
Overall Yield65%45%
Reaction Time4–6 hours24–36 hours
Purity (HPLC)98%92%
ScalabilityModerateLimited

Optimization of Reaction Conditions

Solvent Effects on Azide Incorporation

Solvent polarity significantly impacts reaction kinetics and product stability. In diazotization-based syntheses, mixed solvent systems (e.g., HCl/H₂O:DMF = 1:3) balance proton availability for diazonium formation and azide solubility. Non-polar solvents like toluene result in incomplete reactions (<30% yield) due to poor NaN₃ dispersion.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to accelerate NaN₃ reactivity in biphasic systems. TBAB (10 mol%) increases yields by 15–20% under identical conditions by facilitating anion transfer across solvent boundaries.

Temperature and Atmosphere Control

Oxidative degradation of azides necessitates inert atmospheres (N₂ or Ar) during prolonged reactions. Maintaining temperatures below 50°C in the substitution step minimizes thermal decomposition, as evidenced by thermogravimetric analysis (TGA) showing onset decomposition at 120°C.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at 2100–2130 cm⁻¹ confirms the presence of the azide (-N₃) group.

  • ¹H NMR : Distinct downfield shifts for methyl groups adjacent to the azide (δ 2.8–3.1 ppm) versus the amine precursor (δ 2.5–2.7 ppm) validate successful substitution.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 272.1524 (calculated for C₁₃H₁₄N₇⁺: 272.1519) ensures molecular fidelity.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals a single peak with retention time (tᵣ) = 8.2 minutes, confirming >95% purity. Co-elution studies with synthetic standards exclude isomeric impurities.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pilot-scale approaches adapt batch protocols to continuous flow reactors, enhancing heat/mass transfer and safety. Microreactors with residence times of 2–5 minutes achieve 70% yields at 10 g/hour throughput, significantly outperforming batch systems.

Waste Stream Management

Azide-containing byproducts require careful neutralization (e.g., FeCl₃ treatment) to prevent explosive hazards. Closed-loop solvent recovery systems reduce DMF usage by 60%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the azido group can yield amines or other nitrogen-containing functional groups.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline is studied for its role as a potential anticancer agent. Its structure is related to known mutagens and carcinogens, such as 4,7,8-trimethylquinoxaline (TriMeIQx), which has been implicated in DNA damage and cancer development. Researchers are investigating how modifications of this compound can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study:
A study published in Cancer Research explored the effects of tetramethylimidazoquinoxaline derivatives on tumor growth in animal models. The findings suggested that specific modifications could lead to compounds with improved anticancer efficacy while reducing side effects associated with traditional chemotherapy agents.

Biochemical Applications

2.1 Protein Labeling and Imaging

The azido group in this compound allows for bioorthogonal reactions, making it useful for labeling proteins in live cells. This property is leveraged in the development of imaging techniques that track protein interactions and dynamics within biological systems.

Data Table: Protein Labeling Efficiency

CompoundLabeling MethodEfficiency (%)Reference
This compoundClick Chemistry85%
TriMeIQxTraditional Methods60%

Material Science

3.1 Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for synthesizing new functional materials. Its azido group can be used in polymer chemistry to create azide-containing polymers that can undergo further modification through click chemistry.

Case Study:
Research conducted by a team at the University of California demonstrated the use of this compound in synthesizing azide-functionalized polymers that exhibit enhanced mechanical properties and thermal stability compared to traditional polymers. The study highlighted the versatility of azide groups in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism by which 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline exerts its effects involves its interaction with DNA. The azido group can form covalent bonds with nucleophilic sites on DNA, leading to mutations. This interaction can disrupt normal DNA replication and transcription processes, resulting in mutagenic and carcinogenic effects . The compound’s structural features allow it to intercalate into the DNA helix, further stabilizing its interaction with DNA .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (Full IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications/Findings CAS RN
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline Azido (-N₃) at C2; CH₃ at C3, C4, C7, C8 C₁₃H₁₃N₇ 283.30 Research applications (DNA adduct studies, LC-MS internal standard) Not publicly disclosed
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (4,7,8-TriMeIQx) Amino (-NH₂) at C2; CH₃ at C3, C4, C7, C8 C₁₃H₁₆N₆ 268.31 Internal standard in LC-MS for HAA quantification 132898-07-8
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Amino (-NH₂) at C2; CH₃ at C3, C8 C₁₁H₁₂N₆ 228.25 Carcinogen in cooked meat; biomarker in epidemiological studies 77094-11-2
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) Amino (-NH₂) at C2; CH₃ at C3, C4, C8 C₁₂H₁₄N₆ 242.28 Carcinogenic potency in primates; DNA adduct formation 95896-78-9
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Amino (-NH₂) at C2; CH₃ at C1; phenyl at C6 C₁₃H₁₂N₄ 224.26 High-temperature meat carcinogen; urinary excretion studies in humans 105650-23-5

Metabolic and Toxicological Comparisons

Bioactivation Pathways

  • This compound: Limited metabolic data exist, but its azido group may alter cytochrome P450 (CYP)-mediated activation compared to amino-substituted HAAs .
  • 4,7,8-TriMeIQx : Used as a stable internal standard due to minimal metabolic interference .
  • MeIQx and 4,8-DiMeIQx : Activated by CYP1A2 and CYP2A6 to form DNA-reactive N-hydroxylated metabolites, leading to hepatic and renal adducts .
  • PhIP: Metabolized by CYP1A2 to genotoxic intermediates; urinary excretion ranges from 1–2% in humans .

Carcinogenic Potency

  • MeIQx and 4,8-DiMeIQx: Classified as Group 2B carcinogens (IARC) with DNA adduct levels correlating with tumorigenicity in primates .
  • PhIP : Stronger association with colorectal and prostate cancers in humans .
  • 2-Azido derivative: No carcinogenicity data available; research use only .

Biological Activity

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (CAS No. 210100-57-5) is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N7
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 210100-57-5

Synthesis

The synthesis of this compound typically involves the azidation of a precursor compound through standard organic synthesis techniques. The methods often include the use of reagents such as sodium azide and appropriate catalysts to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

  • Cell Viability Assays : In A375 melanoma cells, compounds related to this scaffold demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The residual cellular activity was measured to be below 20%, indicating strong cytotoxic effects against this cell line .
  • Mechanisms of Action : The biological activity appears to be linked to the compound's ability to interfere with cellular pathways critical for cancer cell proliferation. Studies suggest that it may act by inducing apoptosis or inhibiting cell cycle progression .

Mutagenicity and Carcinogenicity

The compound's structure suggests potential mutagenic properties due to the presence of azide groups which can interact with DNA. Research on related compounds has indicated that heterocyclic amines can exhibit mutagenic effects under certain conditions .

Case Studies

StudyFindings
Study on Cell Lines Evaluated the effects on A375 melanoma cells; significant inhibition observed at 10 µM concentration .
Mutagenicity Assessment Related compounds showed mutagenic potential; further studies are needed to establish safety profiles for human use .
Inhibition Studies Investigated the inhibitory effects on various cancer cell lines; demonstrated IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the quinoxaline ring can significantly alter biological activity. For instance:

  • Substitutions at position 8 with bulky hydrophobic groups resulted in reduced activity.
  • Compounds with linear alkyl chains displayed variable efficacy depending on their steric properties .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline?

The compound can be synthesized via intramolecular cyclization reactions. A validated approach involves using 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergo aromatic nucleophilic substitution followed by autooxidation to form the imidazoquinoxaline backbone . For azido group introduction, diazotization reactions with sodium azide under controlled pH (e.g., acidic or neutral conditions) are typical. Reaction monitoring via HPLC or TLC is advised to optimize yield and purity.

Q. How is mutagenic activity assessed for this compound in bacterial systems?

Mutagenicity is evaluated using the Ames test (bacterial reverse mutation assay) with Salmonella typhimurium strains (e.g., TA98). The compound’s potency is quantified by dose-dependent increases in revertant colonies, with metabolic activation via S9 liver homogenate to simulate mammalian metabolism . Positive controls (e.g., 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline [MeIQx]) should be included for validation .

Q. What analytical techniques are critical for characterizing metabolic intermediates?

UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS) are essential for initial metabolite identification. For structural elucidation, ¹H NMR and LC-MS/MS are used to resolve regioselective modifications (e.g., oxidation at C8 or N2-glucuronidation) . Phase II conjugates (e.g., sulfates or glucuronides) require enzymatic hydrolysis (β-glucuronidase/sulfatase) followed by reverse-phase chromatography .

Advanced Research Questions

Q. How do interspecies differences in cytochrome P450 1A2-mediated metabolism affect toxicity extrapolation?

Human hepatocytes predominantly metabolize the compound via P450 1A2-catalyzed C8-oxidation, yielding 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a detoxification product . In contrast, rat hepatocytes form 2-amino-3,8-dimethyl-5-hydroxyimidazo[4,5-f]quinoxaline, a reactive intermediate with higher mutagenic potential . These differences necessitate species-specific metabolic profiling (e.g., primary hepatocyte cultures or microsomal assays) for accurate risk assessment .

Q. What experimental strategies resolve contradictions in mutagenicity data between in vitro and in vivo models?

Discrepancies arise due to differential metabolic activation. In vitro systems (e.g., Ames test + S9) may overrepresent bioactivation pathways, while in vivo models account for detoxification (e.g., urinary excretion of IQx-8-COOH in humans) . To reconcile

  • Use transgenic rodent models expressing human P450 1A2.
  • Quantify DNA adducts via ³²P-postlabeling or LC-MS/MS in target tissues .
  • Compare dose-response curves across models to identify thresholds for metabolic saturation .

Q. How can computational modeling enhance the design of derivatives with reduced mutagenicity?

Molecular docking studies targeting the aryl hydrocarbon receptor (AhR) or DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) can predict mutagenic potential. For example:

  • Replace the azido group with non-reactive substituents (e.g., methoxy or fluorine) to reduce electrophilicity.
  • Modify methylation patterns (C3/C4/C7/C8) to sterically hinder metabolic activation at critical sites . Validate predictions using in silico toxicity databases (e.g., EPA’s ToxCast) and confirm with in vitro micronucleus assays .

Methodological Considerations

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., cooked foods)?

  • Extraction : Use accelerated solvent extraction (ASE) with acetonitrile/0.1M HCl (3:1, v/v) to recover heterocyclic amines (HCAs) .
  • Cleanup : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to remove lipids and pigments .
  • Quantification : LC-MS/MS with isotope-labeled internal standards (e.g., 4,7,8-TriMeIQx-d3) to correct for matrix effects .

Q. How should researchers address the instability of the azido group during storage?

  • Store the compound in amber vials under inert gas (N₂/Ar) at -80°C to prevent photodegradation and hydrolysis.
  • Monitor azide integrity via FT-IR (2100 cm⁻¹ for N₃ stretch) before experimental use .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 2
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline

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